Picroside Ii

Hepatoprotection Tissue Distribution Pharmacokinetics

Prioritize isolated Picroside II for research where superior hepatic accumulation is critical. It demonstrates the highest liver tissue uptake among co-occurring Picroside I, II, and III, validated in rat models. For CNS-targeted studies, this is one of only two BBB-permeable picrosides. Do not substitute with undefined picroside mixtures for liver or brain delivery assays.

Molecular Formula C23H28O13
Molecular Weight 512.5 g/mol
CAS No. 1961245-47-5
Cat. No. B7765741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicroside Ii
CAS1961245-47-5
Molecular FormulaC23H28O13
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10-,13-,14-,15-,16+,17-,18+,19+,21+,22+,23-/m1/s1
InChIKeyAKNILCMFRRDTEY-NUGKWEEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picroside II (CAS 1961245-47-5) for Research Procurement: Compound Identity and Comparative Positioning


Picroside II (6-Vanilloylcatalpol; CAS 39012-20-9, also registered as 1961245-47-5) is an iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa (syn. P. scrophulariiflora) [1]. It is one of the principal bioactive markers in this traditional hepatoprotective herb, occurring alongside Picroside I, Picroside III, Picroside IV, and Kutkoside in the plant matrix [2]. Picroside II is a crystalline solid with the molecular formula C23H28O13 and a molecular weight of 512.46 g/mol, and is structurally distinguished from its close analog Picroside I (C24H28O11, 492.47 g/mol) by a vanilloyl ester moiety at the C6 position of the catalpol core, which confers differential physicochemical and biological properties [3].

Picroside II Procurement Rationale: Why Picroside I, III, or Kutkoside Cannot Be Substituted


Although Picroside I and Picroside II co-occur in Picrorhiza species and share the catalpol iridoid scaffold, they exhibit critical differences in tissue distribution, BBB penetration, and molecular stability that preclude simple interchange. Preclinical pharmacokinetic studies demonstrate that Picroside II achieves significantly higher liver tissue uptake compared to Picroside I and Picroside III [1]. Additionally, forced degradation studies reveal that Picroside II and Picroside I have divergent stability profiles under oxidative and thermal stress conditions [2]. These distinctions are further compounded by the fact that Picroside I and II show different metabolic fates in vivo [3]. Consequently, researchers requiring hepatocyte-targeted delivery or specific BBB-accessible iridoid scaffolds should not assume Picroside I can functionally replace Picroside II, nor should mixtures of undefined picroside ratios be accepted as equivalent to the isolated, quantified compound.

Picroside II Head-to-Head Evidence: Quantifiable Differentiation from Picroside I and Other Analogs


Picroside II vs. Picroside I: Comparative Liver Tissue Uptake from Preclinical Pharmacokinetic Study

In a simultaneous head-to-head pharmacokinetic study in rats following intravenous administration, Picroside II demonstrated the highest liver tissue uptake among the three naturally occurring iridoid glycosides tested (Picroside I, II, and III) [1]. This superior hepatic accumulation aligns with its demonstrated hepatoprotective efficacy in ANIT-induced cholestasis models .

Hepatoprotection Tissue Distribution Pharmacokinetics

Picroside II vs. Picroside I: Blood-Brain Barrier Penetration Comparative Assessment

The same preclinical tissue distribution study established that among the three iridoid glycosides evaluated, only Picroside I and Picroside II were capable of crossing the blood-brain barrier (BBB), while Picroside III was excluded [1]. This finding substantiates the neuroprotective applications of Picroside II in cerebral ischemic injury models [2] and distinguishes it from Picroside III for CNS applications.

Neuroprotection BBB Penetration Cerebral Ischemia

Picroside II vs. Picroside I: Differential Cytotoxicity in MDA-MB-231 Triple-Negative Breast Cancer Cells

In a direct comparative in vitro study using MDA-MB-231 triple-negative breast cancer cells, Picroside I demonstrated a lower IC50 value (95.3 µM) compared to Picroside II (130.8 µM) [1]. Both compounds induced apoptosis, with Picroside I producing a 20% increase in early apoptotic cells versus a 15% increase for Picroside II under identical concentration gradients [1].

Anti-Cancer TNBC Cytotoxicity

Picroside II Analytical Purity and Method Validation for Bulk and Formulation Quantification

An AQbD-assisted RP-HPLC method developed for Picroside II quantification in bulk and pharmaceutical dosage forms achieved a drug content assay of 99.46% ± 0.86% for the label claim, with precision RSD < 2% and robustness RSD < 1% [1]. This method demonstrated high selectivity with no interfering peaks and confirmed the suitability of Picroside II for reliable analytical quantification in complex matrices.

Analytical Chemistry Quality Control RP-HPLC

Picroside II Content in Standardized Picrosides-Rich Fraction: Reference for Extract-Based Studies

A picrosides-rich fraction (PF) derived from Picrorhiza kurroa was characterized by UPLC analysis and found to contain 29.86% Picroside II and 29.11% Picroside I [1]. This near-equal ratio reflects the natural co-occurrence in the plant matrix and serves as a benchmark for studies utilizing standardized extracts rather than isolated single compounds.

NASH Hepatoprotection Standardization

Picroside II vs. Picroside I: Differential Detection Limits in Simultaneous HPLC-PDA Dietary Supplement Analysis

A validated HPLC-PDA method for simultaneous determination of Picroside I and Picroside II in dietary supplements achieved method detection limits (MDL) of 4.3 mg/kg for Picroside I and 3.2 mg/kg for Picroside II [1]. The lower MDL for Picroside II indicates marginally better analytical sensitivity under the optimized chromatographic conditions, which may influence detection reliability in low-content supplement matrices.

Dietary Supplements HPLC Method Validation

Picroside II Research Applications: Optimal Use Cases Based on Comparative Evidence


Hepatoprotection and Liver-Targeted Pharmacological Studies

Picroside II is the preferred iridoid glycoside for liver-targeted research due to its demonstrated highest hepatic tissue uptake among Picroside I, II, and III in rat models [1]. This superior liver accumulation supports applications in cholestasis (ANIT-induced), non-alcoholic steatohepatitis (NASH), and chemical-induced liver injury models where Picroside II has shown reduction of serum biochemical markers and histological improvements . Researchers should select isolated Picroside II rather than undefined picroside mixtures when liver tropism is a critical experimental parameter.

Neuroprotection and CNS-Accessible Iridoid Research

Picroside II is one of only two naturally occurring picrosides (alongside Picroside I) capable of crossing the blood-brain barrier, while Picroside III is BBB-impermeable [1]. This property makes Picroside II suitable for cerebral ischemia/reperfusion injury studies, where it has demonstrated neuronal apoptosis reduction and ultrastructural protection in rat models . Procurement of Picroside II is essential for CNS-targeted applications requiring an iridoid glycoside with validated BBB penetration; Picroside III is functionally unsuitable.

Anti-Cancer Research with Tissue-Specific Targeting Considerations

In triple-negative breast cancer (TNBC) research, direct comparative data show Picroside I (IC50 95.3 µM) is more potent than Picroside II (IC50 130.8 µM) against MDA-MB-231 cells [1]. However, Picroside II may be the rational choice for studies where liver accumulation or BBB penetration is concurrently relevant, or where lower intrinsic cytotoxicity is desired to reduce non-specific toxicity in co-culture systems. Additionally, Picroside II has demonstrated anti-proliferative activity against renal carcinoma ACHN cells via mitochondrial apoptosis pathway modulation .

Analytical Method Development and Quality Control Reference Standards

Picroside II serves as a robust analytical reference standard, supported by a fully validated AQbD-assisted RP-HPLC method achieving 99.46% assay accuracy with precision RSD < 2% [1]. The compound is suitable for simultaneous HPLC-PDA determination alongside Picroside I in dietary supplements, with a method detection limit of 3.2 mg/kg . These validated analytical protocols support quality control laboratories in verifying Picroside II content in bulk materials, pharmaceutical dosage forms, and nutraceutical products.

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